2-(1H-indol-2-yl)-2-methylpropanenitrile
Overview
Description
2-(1H-indol-2-yl)-2-methylpropanenitrile is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the indole moiety in many natural products and synthetic compounds makes it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with similar structural features but different biological activities.
2-(Indol-3-yl)acetonitrile: Similar in structure but with the nitrile group attached to a different position on the indole ring.
Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(1H-indol-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 2-position of the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3 |
InChI Key |
CXTGCFSUEATZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.